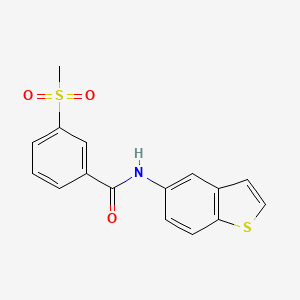

N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide” is a chemical compound that likely contains a benzothiophene moiety . Benzothiophenes are aromatic compounds that are part of a larger class of heterocyclic compounds . They are often used in the synthesis of various pharmaceuticals and other biologically active compounds .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, benzothiophene derivatives are often synthesized through cyclization processes or domino reactions .Mechanism of Action

Target of Action

The primary target of N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide is Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme that plays a crucial role in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in cellular metabolism .

Mode of Action

N-(1-benzothiophen-5-yl)-3-methanesulfonylbenzamide acts as a positive allosteric modulator (PAM) of NAMPT . It binds to a rear channel in NAMPT, regulating NAM binding and turnover . This interaction enhances the activity of NAMPT, leading to increased NAD+ biosynthesis .

Biochemical Pathways

The compound’s action primarily affects the NAD+ biosynthesis pathway . By enhancing NAMPT activity, it increases the salvage of Nicotinamide (NAM), a precursor in NAD+ biosynthesis . This leads to elevated cellular NAD+ levels, which can have various downstream effects, including enhanced energy metabolism and cellular repair processes .

Result of Action

The activation of NAMPT and the subsequent increase in NAD+ biosynthesis can have several cellular effects. Elevated NAD+ levels can enhance cellular energy metabolism, promote DNA repair, and modulate other NAD±dependent processes . This can potentially improve cellular health and resilience.

Advantages and Limitations for Lab Experiments

N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and has good solubility in both water and organic solvents. Moreover, this compound has been reported to be stable under physiological conditions. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and there is limited information available on its pharmacokinetics and toxicity profile.

Future Directions

Further research is needed to fully understand the therapeutic potential of N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide. Future studies could focus on investigating the pharmacokinetics and toxicity profile of this compound in animal models. Moreover, it would be interesting to explore the potential of this compound as a therapeutic agent in various disease conditions, including cancer and viral infections. Additionally, the development of more potent analogs of this compound could be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide involves a multistep process that includes the reaction of 5-bromobenzothiophene with 3-methylsulfonylbenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. This method has been reported to yield this compound in high purity and yield.

Scientific Research Applications

N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide has been extensively studied for its therapeutic potential in various disease conditions. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, this compound has been found to have anti-viral activity against herpes simplex virus type 1 and 2.

properties

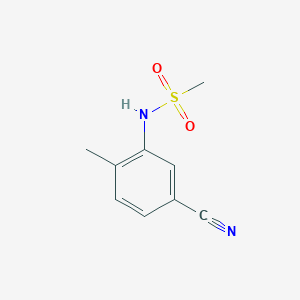

IUPAC Name |

N-(1-benzothiophen-5-yl)-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S2/c1-22(19,20)14-4-2-3-12(10-14)16(18)17-13-5-6-15-11(9-13)7-8-21-15/h2-10H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJPWXMFAPDVIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)benzamide](/img/structure/B2788998.png)

![N-(2-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2788999.png)

![2,4-Dimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-thiazole-5-carboxamide](/img/structure/B2789004.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-(ethylthio)benzamide](/img/structure/B2789006.png)

![1-(2,5-dimethylphenyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2789007.png)

![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-phenylethanone](/img/structure/B2789015.png)

![[4-(6-Pyridin-2-ylpyridazin-3-YL)piperazin-1-YL]-(2-trifluoromethylphenyl)methanone](/img/structure/B2789016.png)

![(2S,3S)-2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]oxolane-3-carboxylic acid](/img/structure/B2789018.png)